[2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone
Overview
Description
[2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the butoxyphenyl group can be done via electrophilic aromatic substitution.
Morpholine Derivative Addition: The morpholine moiety can be introduced through nucleophilic substitution or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the quinoline core.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of [2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone would depend on its specific interactions with molecular targets. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial agent with a quinoline core.
Quinacrine: Used in the treatment of giardiasis and malaria.
Uniqueness
What sets [2-(3-Butoxyphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone apart is its specific substitution pattern, which could confer unique biological activities or chemical properties. The presence of the butoxyphenyl and morpholine groups might enhance its solubility, stability, or target specificity compared to other quinoline derivatives.
Properties
IUPAC Name |
[2-(3-butoxyphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-4-5-13-30-21-10-8-9-20(14-21)25-15-23(22-11-6-7-12-24(22)27-25)26(29)28-16-18(2)31-19(3)17-28/h6-12,14-15,18-19H,4-5,13,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFLTKPBMAIZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(OC(C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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